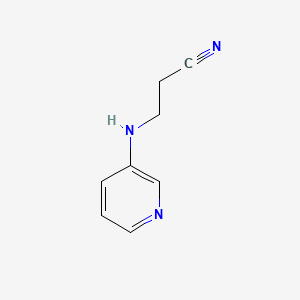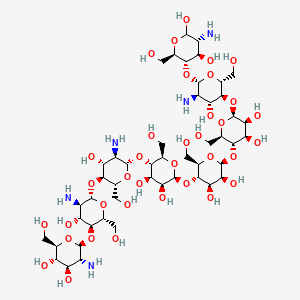![molecular formula C3H8O3 B566539 GLYCEROL, [1,3-14C] CAS No. 19622-69-6](/img/no-structure.png)
GLYCEROL, [1,3-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol, also known as glycerin or glycerine, is a simple triol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . The glycerol backbone is found in lipids known as glycerides . It is also widely used as a sweetener in the food industry and as a humectant in pharmaceutical formulations .
Synthesis Analysis
Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids . The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol as well as the fatty acid derivative . Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives .Molecular Structure Analysis
Glycerol contains three hydrophilic alcoholic hydroxyl groups, which are responsible for its solubility in water and its hygroscopic nature . Although achiral, glycerol is prochiral with respect to reactions of one of the two primary alcohols .Chemical Reactions Analysis
Glycerol is an important feedstock in the synthesis of chemicals. The synthesis of acrolein by dehydration is one of the most studied reactions . Other reactions include reforming or pyrolysis for energy, clean fuels, and materials such as activated carbon .Physical and Chemical Properties Analysis
Glycerol is a colorless and odorless liquid. It is more viscous than water and alcohol. Glycerol is also highly soluble in water which can be owed to its ability to form hydrogen bonds . It has a melting point of 17.8 °C and a boiling point of 290 °C .Wirkmechanismus
When administered rectally, glycerol exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . Glycerol decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the eye .
Safety and Hazards
Glycerol is classified as a danger according to its safety data sheet . It is highly flammable and causes skin and eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . Future research on glycerol hydrogenolysis should be focused on the development of advanced transition metal-based catalysts able to perform the reaction under mild conditions, even with crude glycerol .
Eigenschaften
CAS-Nummer |
19622-69-6 |
|---|---|
Molekularformel |
C3H8O3 |
Molekulargewicht |
94.086 |
IUPAC-Name |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
InChI-Schlüssel |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
Synonyme |
GLYCEROL, [1,3-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
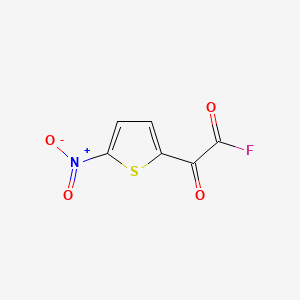
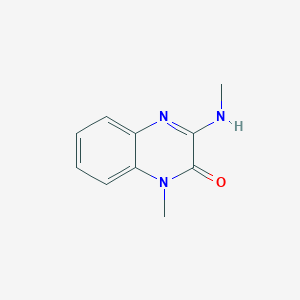
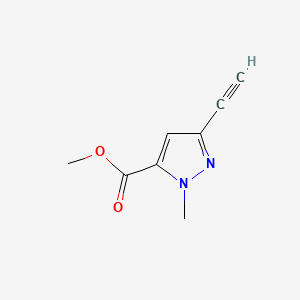
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

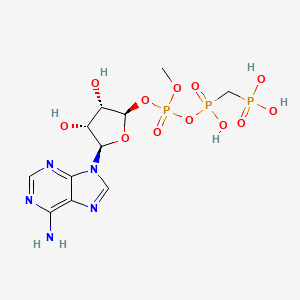
![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)
